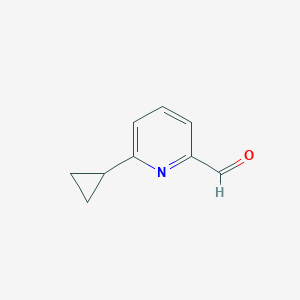

6-Cyclopropylpicolinaldehyde

概要

説明

科学的研究の応用

Conformationally Restricted Peptide Isosteres : The study by Martín et al. (1992) discusses 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres. These compounds, including 6-Cyclopropylpicolinaldehyde, are designed to lock a section of a peptide backbone in an extended beta-strand conformation, proving useful in the design and synthesis of novel renin inhibitors (Martín et al., 1992).

Biological Evaluation of Bromophenol Derivatives : Boztaş et al. (2019) conducted a study on the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety. This research highlighted the effectiveness of these derivatives as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential applications in the treatment of diseases like Alzheimer's (Boztaş et al., 2019).

Herbicide Synthesis via Cascade Cyclization : Johnson et al. (2015) developed a method for the synthesis of novel fluoropicolinate herbicides through the cascade cyclization of fluoroalkyl alkynylimines, which led to the formation of picolinaldehyde derivatives, including those related to this compound. This method enabled access to picolinic acids with various substituents, offering new avenues in herbicide development (Johnson et al., 2015).

C-H Functionalization in Organic Synthesis : Roman and Charette (2013) discussed the Pd-catalyzed C-H arylation of cyclopropanes, a process that involves picolinamide. This research underscores the role of this compound derivatives in facilitating selective reactions crucial for developing complex organic molecules (Roman & Charette, 2013).

Cyclometallated Rhodium(III) Complexes in Luminescence Studies : Lo et al. (2003) synthesized luminescent cyclometallated rhodium(III) complexes using 4-(2-pyridyl)benzaldehyde, a compound related to this compound. These complexes showed long-lived excited states and structured emission spectra, indicating potential applications in photophysical studies and sensor development (Lo et al., 2003).

特性

IUPAC Name |

6-cyclopropylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPATOPDYFHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

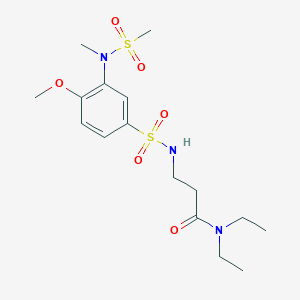

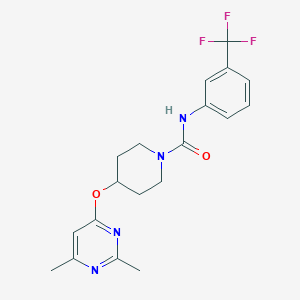

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2397706.png)

![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)

![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)

![2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2397714.png)

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)

![Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B2397721.png)

![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)

![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)